molecular formula C7HBr2FIN B12842481 3,5-Dibromo-2-fluoro-6-iodobenzonitrile

3,5-Dibromo-2-fluoro-6-iodobenzonitrile

Cat. No.: B12842481
M. Wt: 404.80 g/mol
InChI Key: VVEFTDBHXFRRHD-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-fluoro-6-iodobenzonitrile: is a halogenated benzonitrile compound with the molecular formula C7HBr2FIN and a molecular weight of 404.80 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzonitrile core, making it a highly substituted aromatic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-fluoro-6-iodobenzonitrile typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the halogenation of a precursor benzonitrile compound. The reaction conditions often involve the use of halogenating agents such as bromine and iodine in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with stringent control over reaction parameters to ensure high yield and purity. The use of advanced reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,5-Dibromo-2-fluoro-6-iodobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-fluoro-6-iodobenzonitrile involves its interaction with molecular targets through its halogen atoms. The presence of multiple halogens can enhance its reactivity and binding affinity to specific targets. The pathways involved may include halogen bonding, electrophilic aromatic substitution, and other interactions with biological molecules .

Comparison with Similar Compounds

Uniqueness: 3,5-Dibromo-2-fluoro-6-iodobenzonitrile is unique due to the specific arrangement of halogen atoms on the benzonitrile core.

Properties

Molecular Formula

C7HBr2FIN

Molecular Weight

404.80 g/mol

IUPAC Name

3,5-dibromo-2-fluoro-6-iodobenzonitrile

InChI

InChI=1S/C7HBr2FIN/c8-4-1-5(9)7(11)3(2-12)6(4)10/h1H

InChI Key

VVEFTDBHXFRRHD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)I)C#N)F)Br

Origin of Product

United States

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